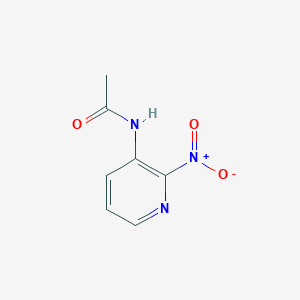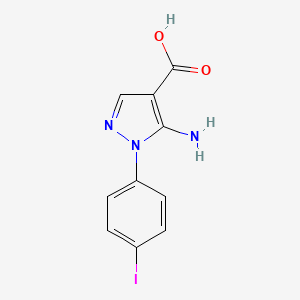
N-(2-nitropyridin-3-yl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of nitropyridines, which are related to “N-(2-nitropyridin-3-yl)acetamide”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .Scientific Research Applications
Derivatization of Nitropyridines
N-(2-nitropyridin-3-yl)acetamide is utilized in the facile one-pot protocol of derivatization of nitropyridines. This process converts easily accessible 3-nitropyridines into 3-acetamidopyridin-2-yl 4-methylbenzenesulfonate derivatives, which are core structures in many pharmaceutical molecules. This strategy is time-efficient and displays good functional group tolerance and regioselectivity, making it suitable for gram-scale synthesis (Lin et al., 2019).
Hypoxia Markers
Research on this compound derivatives has led to the development of hypoxia markers such as EF1 and [18F]-EF1. These compounds are significant for non-invasive hypoxia detection using positron emission tomography (PET), demonstrating the compound's potential in clinical applications (Kachur et al., 1999).
Corrosion Inhibition
Derivatives of this compound have been synthesized and evaluated as corrosion inhibitors. These derivatives show promising inhibition efficiencies in acidic and oil mediums, indicating their potential in industrial applications (Yıldırım & Cetin, 2008).
Antibacterial Agents
Some this compound derivatives have been synthesized and analyzed for their antibacterial properties, particularly against Methicillin Resistant Staphylococcus aureus (MRSA). These derivatives show potent antibacterial activity, indicating their potential in medicinal chemistry (Chaudhari et al., 2020).
Molecular Properties Study
A study on acetamide derivatives, including those of this compound, using density functional theory (DFT) has provided insights into their molecular properties. This study is crucial for understanding the compound's interactions in biological systems and its potential as an anti-HIV drug (Oftadeh et al., 2013).
properties
IUPAC Name |
N-(2-nitropyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c1-5(11)9-6-3-2-4-8-7(6)10(12)13/h2-4H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCIUYZGGALJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(3-Chlorophenyl)sulfonyl]acetone](/img/structure/B3039351.png)
![1-(Trifluoromethoxy)-4-[4-(trifluoromethoxy)benzyl]benzene](/img/structure/B3039352.png)



![3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole](/img/structure/B3039358.png)
![[4-(2,2,2-Trifluoroethoxy)phenyl]methanol](/img/structure/B3039360.png)


